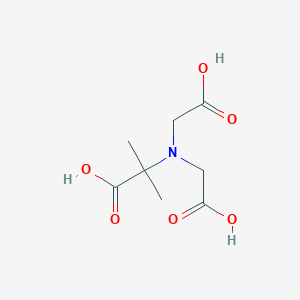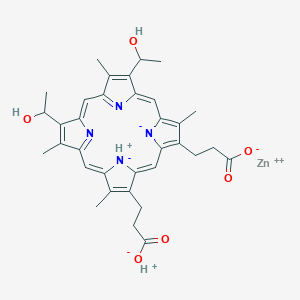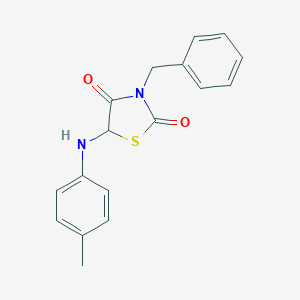
Alanine, N,N-bis(carboxymethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N,N-bis(carboxymethyl)-2-methyl- is a compound that belongs to the class of amino acids. It is commonly known as Bicine and is widely used in scientific research due to its unique properties. Bicine is a zwitterionic buffer that has a pKa value of 8.3, which makes it suitable for biological applications.
Mecanismo De Acción
Bicine acts as a buffer by maintaining a stable pH environment in biological systems. It is a zwitterionic molecule that can accept or donate protons depending on the pH of the system. Bicine is effective in the pH range of 7.6 to 9.0, which makes it suitable for biological applications. Bicine also has low UV absorbance, which makes it suitable for spectroscopic measurements.
Biochemical and Physiological Effects:
Bicine has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with the activity of enzymes or proteins. Bicine has also been shown to have minimal effects on cell viability and proliferation. However, Bicine can affect the activity of some enzymes at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicine has several advantages for lab experiments. It is a zwitterionic buffer that can maintain a stable pH environment in biological systems. Bicine is also compatible with biological molecules and has low toxicity. Additionally, Bicine has low UV absorbance, which makes it suitable for spectroscopic measurements. However, Bicine has some limitations. It is only effective in the pH range of 7.6 to 9.0, which limits its use in some experiments. Bicine can also affect the activity of some enzymes at high concentrations.
Direcciones Futuras
There are several future directions for the use of Bicine in scientific research. One area of research is the development of new drug delivery systems using Bicine. Bicine has been shown to be effective in the preparation of liposomes and other drug delivery systems. Another area of research is the use of Bicine in the study of enzymes and proteins. Bicine can be used to stabilize proteins and maintain their activity in vitro. Additionally, Bicine can be used in the study of nucleic acids and their interactions with proteins. Overall, Bicine has several potential applications in scientific research, and further research is needed to fully understand its properties and potential uses.
Conclusion:
In conclusion, Bicine is a zwitterionic buffer that is widely used in scientific research. It has several advantages for lab experiments, including its compatibility with biological molecules and low toxicity. Bicine has several potential applications in drug delivery systems, the study of enzymes and proteins, and the study of nucleic acids. However, Bicine has some limitations, including its limited effectiveness in the pH range of 7.6 to 9.0. Overall, Bicine is an important tool for scientific research and has the potential to contribute to the development of new therapies and treatments.
Métodos De Síntesis
The synthesis of Bicine involves the reaction between glycine and chloroacetic acid in the presence of sodium hydroxide. The reaction yields N,N-bis(carboxymethyl)glycine, which is then methylated using dimethyl sulfate to give Bicine. The overall reaction can be represented as follows:
Glycine + Chloroacetic acid + NaOH → N,N-bis(carboxymethyl)glycine
N,N-bis(carboxymethyl)glycine + Dimethyl sulfate → Bicine
Aplicaciones Científicas De Investigación
Bicine is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in the study of enzymes, proteins, and nucleic acids. Bicine is also used in the purification and crystallization of proteins due to its low toxicity and compatibility with biological molecules. Additionally, Bicine is used in the preparation of liposomes and other drug delivery systems.
Propiedades
Número CAS |
13622-95-2 |
|---|---|
Fórmula molecular |
C28H57O4Sn2 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
2-[bis(carboxymethyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H13NO6/c1-8(2,7(14)15)9(3-5(10)11)4-6(12)13/h3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
UVMCNVFTUUUKPR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canónico |
CC(C)(C(=O)O)N(CC(=O)O)CC(=O)O |
Sinónimos |
2,2-dimethylnitrilotriacetate DMNTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)





![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
